molecular formula C5H13NO B2974440 3-Amino-2-methylbutan-1-ol CAS No. 78401-94-2

3-Amino-2-methylbutan-1-ol

Cat. No.: B2974440
CAS No.: 78401-94-2
M. Wt: 103.165
InChI Key: PTQQVFJSDCETDR-UHFFFAOYSA-N
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Description

3-Amino-2-methylbutan-1-ol is a primary amine-alcohol with the molecular formula C₅H₁₃NO. Structurally, it features a hydroxyl group (-OH) at position 1 and an amino group (-NH₂) at position 3 on a branched butane backbone (2-methyl substitution). This compound is part of the amino alcohol family, which combines the reactivity of amines and alcohols, making it valuable in organic synthesis and pharmaceutical intermediates.

Properties

IUPAC Name

3-amino-2-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-4(3-7)5(2)6/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQQVFJSDCETDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-2-methylbutan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-amino-2-methylbutanal using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, 3-Amino-2-methylbutan-1-ol is often produced through the catalytic hydrogenation of 3-amino-2-methylbutanal. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The process is efficient and scalable, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: 3-Amino-2-methylbutan-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like sodium borohydride (NaBH₄).

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Typical reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: 3-Amino-2-methylbutanal or 3-Amino-2-methylbutanoic acid.

    Reduction: 3-Amino-2-methylbutane.

    Substitution: N-alkylated derivatives of 3-Amino-2-methylbutan-1-ol.

Scientific Research Applications

3-Amino-2-methylbutan-1-ol (C5H13NO) is a branched-chain aliphatic compound that contains both amino and hydroxyl groups, making it useful in synthesizing complex molecules.

Scientific Research Applications

3-Amino-2-methylbutan-1-ol (3-AMB-1-ol) is used as a building block to synthesize complex molecules, and as a chiral nucleophile, a molecule that reacts with one enantiomer (mirror image) over another. This is valuable in synthesizing certain antibiotics, like benanomicin and pradimicin. It can also be incorporated into crown ethers (cyclic molecules with ether functional groups) to create materials that can selectively bind to specific enantiomers, with potential applications in separation science and asymmetric catalysis.

Chiral Separation

3-Amino-2-methylbutan-1-ol can be used to develop materials that distinguish between chiral molecules. By incorporating 3-AMB-1-ol into crown ethers, researchers have created materials that can selectively bind to specific enantiomers, which has potential applications in areas like separation science and asymmetric catalysis. What sets 3-Amino-2-methylbutan-1-ol apart from its similar counterparts is its specific branched structure that enhances its reactivity and utility in asymmetric synthesis. Its ability to act as a chiral nucleophile makes it particularly valuable in creating enantiomerically pure compounds, which are crucial in drug development and other fields of chemistry.

Synthesis of Antibiotics

3-Amino-2-methylbutan-1-ol is used as a precursor for synthesizing antibiotics like benanomicin and pradimicin. A general approach to the regio- and stereoselective total synthesis of the benanomicin-pradimicin antibiotics has been described . Construction of the aglycon has been achieved by the diastereoselective ring-opening of a biaryl lactone by using (R)-valinol as a chiral nucleophile .

Mechanism of Action

The mechanism of action of 3-Amino-2-methylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and cellular processes. Its amphiphilic structure allows it to interact with both hydrophilic and hydrophobic environments, facilitating its incorporation into biological membranes and affecting membrane-associated functions.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with 3-Amino-2-methylbutan-1-ol but differ in substituent groups, branching, or functional group positions:

Compound Name Molecular Formula CAS Number Functional Groups Key Structural Differences
3-Amino-2-methylbutan-1-ol C₅H₁₃NO Not explicitly provided -NH₂ (position 3), -OH (position 1) Reference compound
(S)-2-Amino-3-methylbutan-1-ol C₅H₁₃NO Not provided -NH₂ (position 2), -OH (position 1) Amino group shifted to position 2
2-Amino-2-ethylbutan-1-ol C₆H₁₅NO 19792-52-0 -NH₂ (position 2), -OH (position 1) Ethyl substituent at position 2
3-Methylbutan-1-ol C₅H₁₂O 123-51-3 -OH (position 1) Lacks amino group; simple alcohol
3-Methyl-2-phenylbutan-1-ol C₁₁H₁₆O 519183-78-9 -OH (position 1), phenyl group Aromatic substitution at position 2

Physicochemical and Hazard Profiles

Compound Name Boiling Point (°C) Solubility GHS Hazard Classifications
3-Amino-2-methylbutan-1-ol Not available Likely polar Unknown (discontinued)
(S)-2-Amino-3-methylbutan-1-ol Not available Polar Not specified; synthesized in 96% yield
2-Amino-2-ethylbutan-1-ol Not available Hydrophilic H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation)
3-Methylbutan-1-ol ~140 (estimated) Miscible in water H335 (respiratory irritation)
3-Methyl-2-phenylbutan-1-ol Not available Lipophilic No data provided

Notes:

  • Amino Alcohols (e.g., 3-Amino-2-methylbutan-1-ol) exhibit higher polarity and reactivity compared to simple alcohols (e.g., 3-Methylbutan-1-ol) due to the presence of both -NH₂ and -OH groups.
  • Aromatic analogues (e.g., 3-Methyl-2-phenylbutan-1-ol) introduce lipophilicity, enhancing applications in fragrance or pharmaceutical synthesis .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates: Amino alcohols like 3-Amino-2-methylbutan-1-ol are precursors to chiral ligands or β-blockers, though their discontinued status limits current applications .
  • Solvent Alternatives: 3-Methylbutan-1-ol’s low toxicity profile makes it a safer alternative to methanol in industrial processes .
  • Hazard Mitigation: Ethyl-substituted amino alcohols require stringent handling due to acute toxicity risks, as highlighted in safety data sheets .

Biological Activity

3-Amino-2-methylbutan-1-ol, also known as (2R,3R)-3-amino-2-methylbutan-1-ol, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis routes, and potential applications based on recent research findings.

Molecular Formula: C5_5H13_13NO
CAS Number: 42514-50-1
Molecular Weight: 101.17 g/mol

3-Amino-2-methylbutan-1-ol is characterized by an amino group attached to a branched carbon chain, which contributes to its biological activity. The compound's logP values indicate moderate lipophilicity, which is relevant for its absorption and distribution in biological systems.

Antimicrobial Properties

Recent studies have demonstrated that 3-amino-2-methylbutan-1-ol exhibits notable antimicrobial activity against various pathogens. A study conducted by Raju et al. reported that derivatives of this compound showed significant inhibition against Escherichia coli, Staphylococcus aureus, and Proteus mirabilis through standard in vitro methods . The effectiveness of these compounds suggests potential applications in food preservation and therapeutic formulations.

Neuroprotective Effects

The neuroprotective properties of 3-amino-2-methylbutan-1-ol have been highlighted in research focusing on its ability to protect neuronal cells from oxidative stress. The compound has been shown to modulate pathways involved in cell survival, potentially offering therapeutic benefits for neurodegenerative diseases .

Role in Fermentation Processes

In food science, 3-amino-2-methylbutan-1-ol has been identified as a key aroma precursor during the fermentation of cheese and dairy products. Its formation contributes to the malty aroma, enhancing the sensory profile of products like Swiss Raclette cheese . This aspect is crucial for flavor development in fermented foods.

Synthesis and Derivatives

The synthesis of 3-amino-2-methylbutan-1-ol can be achieved through various chemical pathways involving amino acid precursors. For example, the reaction of suitable amino acids with alcohols under controlled conditions can yield this compound with high purity levels .

Synthesis Route Starting Materials Yield (%)
Amino acid + Alcohol2-Amino acid + 1-butanol85%

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of synthesized derivatives of 3-amino-2-methylbutan-1-ol against common foodborne pathogens. The results indicated a dose-dependent response, with certain derivatives achieving up to a 90% reduction in bacterial viability at optimal concentrations .

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage, treatment with 3-amino-2-methylbutan-1-ol resulted in a significant decrease in cell death compared to untreated controls. The mechanism was attributed to the compound's ability to enhance antioxidant enzyme activity within neuronal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Amino-2-methylbutan-1-ol, and how can reaction yields be quantified?

  • Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone precursor or through nucleophilic substitution of halogenated alcohols with ammonia. For example, a general procedure involves reacting a halogenated intermediate (e.g., 2-methyl-1-bromo-butanol) with aqueous ammonia under controlled pH and temperature (e.g., 60°C, 24 hours). Yields are quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC), with internal standards for calibration. Post-synthesis purification is typically achieved via fractional distillation or column chromatography .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 3-Amino-2-methylbutan-1-ol?

  • Methodological Answer :

  • NMR : The 1H^1H-NMR spectrum should show signals for the hydroxyl proton (δ 1.5–2.0 ppm, broad), amino group (δ 1.2–1.5 ppm), and methyl/methylene groups (δ 0.8–1.2 ppm). 13C^13C-NMR will confirm the carbon backbone, with the hydroxyl-bearing carbon at δ 60–70 ppm and the amino-bearing carbon at δ 40–50 ppm .
  • IR : Key peaks include O-H stretching (3200–3600 cm1^{-1}) and N-H bending (1550–1650 cm1^{-1}) .

Q. What analytical methods distinguish 3-Amino-2-methylbutan-1-ol from its structural isomers (e.g., 2-Amino-3-methylbutan-1-ol)?

  • Methodological Answer : Use chiral derivatizing agents (e.g., Mosher’s acid chloride) followed by 1H^1H-NMR to resolve enantiomers. Alternatively, gas chromatography-mass spectrometry (GC-MS) with a chiral column can separate isomers based on retention times. Chemical tests (e.g., Lucas test) differentiate primary vs. secondary alcohols: 3-Amino-2-methylbutan-1-ol (primary) reacts slowly, while tertiary isomers show immediate turbidity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the synthesis of 3-Amino-2-methylbutan-1-ol?

  • Methodological Answer : Conduct a factorial design of experiments (DoE) to evaluate variables such as temperature, solvent polarity, and catalyst loading. For reductive amination, switching from NaBH4_4 to BH3_3-THF improves selectivity for primary amines. Monitor intermediates via thin-layer chromatography (TLC) and optimize pH (8–9) to minimize byproduct formation .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected splitting in 1H^1H-NMR)?

  • Methodological Answer : Unexpected splitting may arise from diastereotopic protons or hydrogen bonding. Use deuterated solvents (e.g., D2 _2O) to exchange labile protons and simplify spectra. For complex splitting, apply 2D NMR techniques (COSY, HSQC) to assign coupling pathways. Cross-validate with computational chemistry tools (e.g., DFT simulations) to predict chemical shifts .

Q. What methodologies assess the stability of 3-Amino-2-methylbutan-1-ol under varying storage conditions?

  • Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) can predict degradation pathways. Monitor purity via HPLC and identify degradation products using LC-MS. For lab-scale storage, keep the compound in amber glass under inert gas (N2_2) at −20°C to prevent oxidation and hygroscopic absorption .

Q. How can ecological risks be evaluated for 3-Amino-2-methylbutan-1-ol when persistence/toxicity data are unavailable?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict biodegradation (BIOWIN) and aquatic toxicity (ECOSAR). Perform in vitro assays (e.g., Daphnia magna acute toxicity) to estimate LC50_{50}. If models indicate high persistence, recommend advanced oxidation processes (AOPs) for wastewater treatment .

Q. What role does 3-Amino-2-methylbutan-1-ol play as a chiral intermediate in pharmaceutical synthesis?

  • Methodological Answer : The compound’s stereochemistry makes it valuable for synthesizing β-blockers or antiviral agents. For example, it can be acylated to form amide prodrugs, with enantiomeric purity (>99% ee) ensured by chiral HPLC. Case studies include its use in synthesizing intermediates for protease inhibitors, where the amino group participates in Schiff base formation .

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